N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide is a heterocyclic compound that incorporates furan, morpholine, and thiophene moieties. These structural elements are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the furan-2-yl intermediate: This can be achieved by reacting furan with appropriate reagents to introduce the desired substituents.
Synthesis of the morpholinoethyl intermediate: Morpholine is reacted with ethyl bromide to form the morpholinoethyl group.
Coupling with thiophene-2-carboxylic acid: The furan-2-yl and morpholinoethyl intermediates are then coupled with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-piperidinoethyl)thiophene-2-carboxamide
- N-(2-(furan-2-yl)-2-pyrrolidinoethyl)thiophene-2-carboxamide
- N-(2-(furan-2-yl)-2-azepanoethyl)thiophene-2-carboxamide
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct pharmacological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a more effective therapeutic agent.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-7-20-13)17-5-8-19-9-6-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMJYLBXFYUYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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